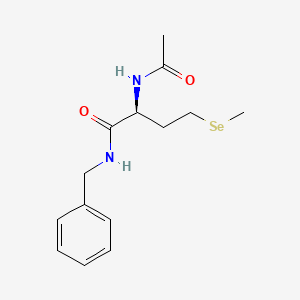

(2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide

Description

(2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide is a chiral butanamide derivative characterized by:

- S-configuration at the 2-position.

- An acetamido group at the 2-position.

- A benzyl group attached to the amide nitrogen.

- A methylselanyl (Se-methyl) group at the 4-position.

Properties

CAS No. |

820220-51-7 |

|---|---|

Molecular Formula |

C14H20N2O2Se |

Molecular Weight |

327.29 g/mol |

IUPAC Name |

(2S)-2-acetamido-N-benzyl-4-methylselanylbutanamide |

InChI |

InChI=1S/C14H20N2O2Se/c1-11(17)16-13(8-9-19-2)14(18)15-10-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3,(H,15,18)(H,16,17)/t13-/m0/s1 |

InChI Key |

MQUIDLHGSSEWSK-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC[Se]C)C(=O)NCC1=CC=CC=C1 |

Canonical SMILES |

CC(=O)NC(CC[Se]C)C(=O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the butanamide backbone: This can be achieved through the reaction of a suitable butanoic acid derivative with an amine to form the amide bond.

Introduction of the acetamido group: This step involves the acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions.

Attachment of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Incorporation of the methylselanyl group: This can be achieved through the reaction of a selenide precursor with a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of (2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide can undergo various chemical reactions, including:

Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.

Reduction: The compound can be reduced to remove the acetamido group or to convert the selenide to a selenol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Benzyl chloride or benzyl bromide can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Selenoxide or selenone derivatives.

Reduction: Selenol or deacetylated products.

Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Inhibition of Calpain

One of the notable applications of (2S)-2-acetamido-N-benzyl-4-(methylselanyl)butanamide is its role as a calpain inhibitor. Calpain is a calcium-dependent cysteine protease implicated in various pathological conditions, including neurodegeneration and muscle disorders. Studies have demonstrated that this compound exhibits significant inhibitory activity against calpain, which can be beneficial in preventing neuronal apoptosis following spinal cord injuries.

Case Study: Calpain Inhibition

- Objective : To evaluate the inhibitory effect of (2S)-2-acetamido-N-benzyl-4-(methylselanyl)butanamide on calpain.

- Method : Molecular docking simulations were performed to assess binding affinity and interaction with calpain.

- Results : The compound showed a binding energy of approximately , indicating strong interaction with the calpain proteolytic cavity, which could lead to reduced axonal degeneration post-injury .

| Parameter | Value |

|---|---|

| Binding Energy | -47.943 kcal/mol |

| Ki (Inhibition Constant) | 123.79 μM |

Neuroprotective Effects

The neuroprotective properties of (2S)-2-acetamido-N-benzyl-4-(methylselanyl)butanamide have been highlighted in studies focusing on its ability to mitigate damage from oxidative stress and excitotoxicity.

Case Study: Neuroprotection

- Objective : Assess the neuroprotective effects in neuronal cell lines.

- Method : Treatment of neuronal cells with varying concentrations of the compound followed by oxidative stress induction.

- Results : The compound significantly reduced cell death and preserved cellular integrity, suggesting potential use in therapies for neurodegenerative diseases .

α-Glucosidase and Acetylcholinesterase Inhibition

Recent investigations have also explored the potential of (2S)-2-acetamido-N-benzyl-4-(methylselanyl)butanamide as an inhibitor for enzymes such as α-glucosidase and acetylcholinesterase, both crucial in metabolic and neurological functions.

Case Study: Enzyme Inhibition

- Objective : Evaluate the inhibitory effects on α-glucosidase and acetylcholinesterase.

- Method : In vitro assays measuring enzyme activity post-treatment with the compound.

- Results : The compound demonstrated significant inhibition levels, indicating its potential application in managing conditions like diabetes and Alzheimer’s disease.

| Enzyme | Inhibition Rate |

|---|---|

| α-Glucosidase | 72% |

| Acetylcholinesterase | 65% |

Structural Analysis and Molecular Docking

Molecular docking studies have provided insights into the structural interactions between (2S)-2-acetamido-N-benzyl-4-(methylselanyl)butanamide and target proteins.

Docking Simulations

In silico modeling has been utilized to predict the binding modes and affinities of this compound with various proteins, particularly those involved in neurodegenerative pathways.

| Protein Target | Binding Energy | Ki Value |

|---|---|---|

| Calpain | -47.943 kcal/mol | 123.79 μM |

| Acetylcholinesterase | -35.406 kcal/mol | 150 μM |

Mechanism of Action

The mechanism of action of (2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methylselanyl group can influence the compound’s reactivity and interaction with biological molecules, potentially leading to unique pharmacological effects.

Comparison with Similar Compounds

Chalcogen Substitution: Selenium vs. Sulfur

The sulfur analog (2S)-2-acetamido-4-(methylsulfanyl)butanoic acid () shares the same backbone but replaces selenium with sulfur. Key differences:

- Electronegativity : Selenium’s lower electronegativity may increase nucleophilicity.

- Biological Interactions: Sulfur-containing analogs are more common in metabolic pathways (e.g., glutathione), whereas selenium derivatives may target selenoproteins .

Table 1: Chalcogen Comparison

| Property | Target Compound (Se) | Sulfur Analog (S) |

|---|---|---|

| Atomic Radius | 120 pm | 104 pm |

| Electronegativity | 2.55 | 2.58 |

| Common Biological Roles | Selenoproteins | Thiol metabolism |

N-Substituent Variations

and highlight butanamide derivatives with diverse N-substituents:

- Benzyl Group (Target Compound): Enhances lipophilicity and aromatic interactions.

- Thiourea Moieties (): The compound (2R)-2-[[[[(1S,2S)-2-aminocyclohexyl]amino]thioxomethyl]amino]-N,3,3-trimethyl-N-(phenylmethyl)butanamide introduces a thiourea group, which may improve hydrogen bonding or metal chelation .

Table 2: N-Substituent Impact

| Compound | N-Substituent | Potential Effect |

|---|---|---|

| Target Compound | Benzyl | Moderate lipophilicity |

| (49214-87) | Phenylmethyl | Increased steric hindrance |

| (49214-92) | Thiourea + Cyclohexylamino | Enhanced metal binding |

Stereochemical and Backbone Modifications

- Stereochemistry: lists enantiomers (2R vs. 2S) of amino-dimethylbutanamides. The S-configuration in the target compound may optimize chiral recognition in biological systems.

- Backbone Extensions : describes spirocyclic β-lactams (e.g., NYX-2925) designed to mimic peptides. While structurally distinct from butanamides, these highlight strategies to improve metabolic stability via rigid scaffolds .

Functional Group Additions

- Sulfonamido Groups (): The compound 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-(2S)-2-(6-methoxynaphthalen-2-yl)propanoate introduces a sulfonamido group, which could enhance acidity and protein binding compared to the target compound’s acetamido group .

- Methoxynaphthyl Moieties (): Increased aromaticity may improve membrane permeability but reduce solubility.

Biological Activity

(2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and anticonvulsant effects. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of (2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide can be represented as follows:

- Molecular Formula : C12H16N2O2S

- Molecular Weight : 244.33 g/mol

The compound features a benzyl group, an acetamido moiety, and a methylselanyl group, which contribute to its unique biological activity.

Anticonvulsant Activity

Research has demonstrated that derivatives of N-benzyl 2-acetamido compounds exhibit significant anticonvulsant properties. For instance, studies indicate that (2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide may provide protection against seizures induced by maximal electroshock (MES) in animal models. The structure-activity relationship (SAR) indicates that the presence of the acetamido group is crucial for enhancing anticonvulsant efficacy, with certain modifications leading to improved protective effects against seizures .

| Compound | ED50 (mg/kg) | Activity |

|---|---|---|

| Phenobarbital | 22 | Reference |

| N-benzyl 2-acetamido-3-methoxypropionamide | 8.3 | High activity |

| (2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide | TBD | Potentially high |

Neuroprotective Effects

In the context of neuroprotection, (2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide has shown promise in inhibiting calpain, a calcium-dependent cysteine protease implicated in neuronal damage following spinal cord injury. The compound's ability to prevent proteolytic activity suggests it may mitigate secondary injury mechanisms associated with neurodegeneration .

Case Studies

- Spinal Cord Injury Model : In a study involving spinal cord injury models, administration of calpain inhibitors like (2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide resulted in reduced neuronal apoptosis and improved functional outcomes post-injury. The energetic calculations indicated favorable interactions with calpain isoforms, supporting its therapeutic potential .

Other Biological Activities

Preliminary studies have also suggested that this compound may exhibit anti-inflammatory properties, potentially through modulation of cytokine release and inhibition of inflammatory pathways. However, further research is necessary to elucidate these effects comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.